3-Oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl-
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Overview
Description
3-Oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl- is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of an oxazolidine ring, a carboxylic acid group, and a long alkyl chain, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl- typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring is formed through the reaction of an amino alcohol with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Attachment of the Alkyl Chain: The long alkyl chain is attached through alkylation reactions, where an alkyl halide reacts with the oxazolidine intermediate.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high purity.
Continuous Flow Reactors: For large-scale production and efficiency.
Catalysts: To enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to an amine or alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carboxylic acid group or the alkyl chain.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxazolidinones: From oxidation reactions.
Amines or Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
3-Oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl- has a wide range of applications in scientific research:
Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a scaffold for drug design.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-Oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl- involves its interaction with molecular targets through:
Binding to Lipid Bilayers: The compound integrates into lipid membranes, affecting their structure and dynamics.
Electron Spin Resonance: As a spin label, it provides insights into the motion and environment of molecules in various systems.
Comparison with Similar Compounds
Similar Compounds
2-Tridecyl-2-(3-carboxypropyl)-4,4-dimethyl-3-oxazolidinyloxy: Similar structure with a different alkyl chain length.
2-Ethyl-2-(14-carboxytetradecyl)-4,4-dimethyl-3-oxazolidinyloxy: Another variant with a longer alkyl chain.
Uniqueness
3-Oxazolidinyloxy, 2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl- stands out due to its specific alkyl chain length and the presence of both carboxylic acid and oxazolidine functional groups, making it particularly useful for studies involving lipid membranes and molecular interactions .
Properties
Molecular Formula |
C22H42NO4 |
---|---|
Molecular Weight |
384.6 g/mol |
InChI |
InChI=1S/C22H42NO4/c1-4-5-6-14-17-22(23(26)21(2,3)19-27-22)18-15-12-10-8-7-9-11-13-16-20(24)25/h4-19H2,1-3H3,(H,24,25) |
InChI Key |
BCSQTDYXKYRTKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(N(C(CO1)(C)C)[O])CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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